molecular formula C22H18N2O4 B2587990 4-ethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 921891-08-9

4-ethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No.: B2587990
CAS No.: 921891-08-9
M. Wt: 374.396
InChI Key: PIAXYXVJXPDCSF-UHFFFAOYSA-N
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Description

4-ethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a benzamide derivative featuring a dibenzo[1,4]oxazepine core. This heterocyclic structure incorporates an oxygen atom in the seven-membered ring, distinguishing it from sulfur-containing analogs (e.g., thiazepines). The benzamide moiety is substituted with a 4-ethoxy group, which may enhance lipophilicity compared to smaller alkoxy groups like methoxy.

Properties

IUPAC Name

4-ethoxy-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4/c1-2-27-16-10-7-14(8-11-16)21(25)23-15-9-12-19-17(13-15)22(26)24-18-5-3-4-6-20(18)28-19/h3-13H,2H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIAXYXVJXPDCSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide typically involves multiple steps. One common synthetic route starts with the formation of a benzamide from anilines and benzoic acids, followed by an intramolecular nucleophilic aromatic substitution (S_NAr) to install the tricyclic scaffold. The reduction of cyclic amides then gives the desired dibenzo[b,f][1,4]oxazepine structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxazepine ring to its dihydro form.

    Substitution: The benzene rings and the oxazepine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dihydro derivatives of the oxazepine ring.

Scientific Research Applications

4-ethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying interactions with various biological targets.

    Medicine: Potential therapeutic applications include its use as a precursor for developing drugs targeting central nervous system disorders.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. For example, similar compounds have been shown to act as selective inhibitors of the dopamine D2 receptor, which is involved in various neurological processes . The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Pharmacological and Physicochemical Properties

Key Observations:

Receptor Selectivity :

  • Thiazepine derivatives (e.g., compound 29) exhibit D2 dopamine receptor antagonism, suggesting that the target compound’s oxazepine core may retain similar activity but with modified potency due to electronic differences .
  • Compound 11c, despite its oxazepine core, targets a different pathway (PEX5-PEX14), underscoring the role of substituents in directing biological activity .

Fluorine substituents (e.g., in (R)-57) further enhance stability by blocking cytochrome P450-mediated oxidation .

Lipophilicity :

  • The target compound’s 4-ethoxy group increases LogP relative to methoxy analogs, which could improve blood-brain barrier penetration but require formulation adjustments for solubility .

Biological Activity

4-Ethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is C23H22N2O5SC_{23}H_{22}N_{2}O_{5}S, with a molecular weight of approximately 438.5 g/mol. This compound is primarily recognized for its interactions with dopamine receptors and its inhibitory effects on specific kinases, suggesting applications in treating neurological disorders and cancer.

Structural Characteristics

The compound features a dibenzo[b,f][1,4]oxazepine core, which is significant for its pharmacological properties. The ethoxy group enhances its solubility, while the sulfonamide moiety contributes to its reactivity and biological activity. The presence of nitrogen and oxygen atoms within the bicyclic structure adds to the complexity and potential interaction capabilities of the molecule.

Dopamine D2 Receptor Interaction

One of the primary areas of research surrounding this compound is its role as a selective inhibitor of the Dopamine D2 receptor . This receptor is crucial in various neurological processes and is a target for drugs used in treating conditions such as schizophrenia and Parkinson's disease. Studies indicate that this compound exhibits significant inhibitory activity against this receptor, positioning it as a candidate for therapeutic development in neuropharmacology.

c-Abl Tyrosine Kinase Inhibition

In addition to its effects on dopamine receptors, this compound has demonstrated inhibitory activity against c-Abl tyrosine kinase , an enzyme implicated in several cancers. The inhibition of c-Abl suggests potential applications in cancer therapy, particularly for malignancies where this kinase plays a pivotal role.

Case Studies and Experimental Data

Recent studies have evaluated the biological activities of various derivatives of benzamides similar to this compound. These studies typically involve assessing antifungal activities against pathogens such as Botrytis cinerea and Fusarium graminearum. For instance, certain derivatives showed fungicidal activities exceeding that of established fungicides at specific concentrations .

Toxicity Assessments

Toxicity studies have also been conducted using zebrafish embryos to evaluate the safety profile of this compound. Results indicated low toxicity levels, which are essential for considering further pharmacological development .

Summary of Biological Activities

Activity TypeTarget/PathwayResult/Effect
Dopamine D2 ReceptorNeurological DisordersSelective inhibition
c-Abl Tyrosine KinaseCancer TreatmentInhibitory activity
Antifungal ActivityFungal PathogensEffective against Botrytis cinerea
ToxicityZebrafish EmbryoLow toxicity observed

Q & A

Basic: How can researchers optimize the synthetic yield of 4-ethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide?

Methodological Answer:
Optimization involves:

  • Reaction Solvents : Use polar aprotic solvents (e.g., dimethylformamide or pyridine) to enhance nucleophilic substitution reactions during benzamide coupling .
  • Catalysts : Employ coupling agents like EDCI/HOBt for efficient amide bond formation, as seen in analogous dibenzooxazepine derivatives .
  • Purification : Utilize column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol to isolate high-purity product .
  • Temperature Control : Maintain reflux conditions (80–100°C) for 4–6 hours to balance reaction completion and side-product minimization .

Basic: Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H and 13C NMR confirm substituent positions (e.g., ethoxy group at C4 of benzamide, oxazepine ring protons) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) and detects trace impurities .
  • Mass Spectrometry : High-resolution MS (ESI or MALDI) verifies molecular ion peaks (e.g., [M+H]+ at m/z ~435) and fragmentation patterns .

Basic: What in vitro assays are recommended for initial biological screening of this compound?

Methodological Answer:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values compared to reference drugs .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values, with parallel testing on non-cancerous cells (e.g., HEK293) for selectivity .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the compound’s sulfonamide/benzamide pharmacophores .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituent variations on biological activity?

Methodological Answer:

  • Systematic Substitution : Synthesize analogs with varied substituents (e.g., chloro, methoxy, trifluoromethyl) at the benzamide or oxazepine ring .
  • In Vitro Testing : Compare IC50/MIC values across analogs to identify critical functional groups (e.g., ethoxy vs. methoxy at C4) .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., EGFR kinase), correlating with experimental data .

Advanced: What experimental strategies can resolve contradictions in biological activity data across different studies?

Methodological Answer:

  • Orthogonal Assays : Validate antimicrobial activity using both broth microdilution and agar diffusion methods to rule out assay-specific artifacts .
  • Pharmacokinetic Profiling : Assess solubility (shake-flask method) and metabolic stability (liver microsome assays) to explain discrepancies between in vitro and in vivo efficacy .
  • Target Validation : CRISPR knockouts or siRNA silencing of putative targets (e.g., HDACs) to confirm mechanism-specific activity .

Advanced: What computational methods are suitable for predicting the binding affinity of this compound with neurological targets?

Methodological Answer:

  • Molecular Docking : Simulate interactions with serotonin receptors (e.g., 5-HT2A) using Glide or Schrödinger Suite, prioritizing poses with hydrogen bonds to the oxazepine ring .
  • MD Simulations : Run 100-ns trajectories (GROMACS) to assess binding stability and identify key residues (e.g., Asp155 in 5-HT2A) .
  • QSAR Modeling : Develop regression models (Random Forest or PLS) correlating substituent descriptors (logP, polar surface area) with activity .

Advanced: How can researchers establish the metabolic stability of this compound in preclinical models?

Methodological Answer:

  • Liver Microsome Assays : Incubate the compound with rat/human liver microsomes (37°C, NADPH cofactor) and quantify parent compound degradation via LC-MS/MS .
  • Metabolite Identification : Use HRMS/MS to detect phase I (oxidation) and phase II (glucuronidation) metabolites, comparing fragmentation patterns to standards .
  • CYP Inhibition Screening : Test against CYP3A4/2D9 isoforms to assess drug-drug interaction risks .

Advanced: What strategies mitigate off-target interactions during pharmacological profiling?

Methodological Answer:

  • Selectivity Panels : Screen against a panel of 50+ kinases or GPCRs (Eurofins Cerep) to identify off-target hits .
  • Counter-Screening : Test analogs in cytotoxicity assays (e.g., hemolysis, mitochondrial toxicity) to rule out nonspecific effects .
  • Chemoproteomics : Use affinity-based probes (ABPP) to map protein interactomes in cell lysates, identifying unintended targets .

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